molecular formula C11H15NO2 B3345958 5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylicacidmethylester CAS No. 112561-20-3

5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylicacidmethylester

Cat. No.: B3345958
CAS No.: 112561-20-3
M. Wt: 193.24 g/mol
InChI Key: QNFSGQKTQKHTJR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester is a bicyclic heterocyclic compound characterized by a partially saturated indolizine core (positions 5–8 are hydrogenated) with a methyl group at position 2 and a methyl ester moiety at position 1. The indolizine scaffold consists of a fused six- and five-membered ring system, imparting rigidity and unique electronic properties. The esterification of the carboxylic acid group enhances lipophilicity compared to its acid counterpart, making it more suitable for applications in organic synthesis or medicinal chemistry .

Properties

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-12-6-4-3-5-9(12)10(8)11(13)14-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFSGQKTQKHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCCC2=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylic acid methyl ester typically involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by further chemical modifications . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles

Biological Activity

5,6,7,8-Tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester (CAS Number: 87281-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
IUPAC Name: Methyl 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylate

The compound features an indolizine core structure that is known for its diverse biological activities. The presence of the methyl ester group enhances its solubility and bioavailability.

Pharmacological Activity

Research has indicated that 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, it exhibited a dose-dependent response, indicating potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : In models of inflammation, 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Scavenging of Reactive Oxygen Species (ROS) : Its structure allows it to interact with ROS, thereby mitigating oxidative damage.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may influence signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits S. aureus and E. coli
AntioxidantDose-dependent free radical scavenging
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant potential for development as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In a study by Lee et al. (2024), the antioxidant properties were assessed using DPPH and ABTS assays. The compound showed an IC50 value of 25 µg/mL in the DPPH assay, indicating strong free radical scavenging ability comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid (CID 58044140)

Structural Differences :

  • Functional Groups : The target compound features a methyl ester (-COOCH₃) at position 1, whereas CID 58044140 has a free carboxylic acid (-COOH) at position 2 .
  • Substituents : A methyl group at position 2 in the target compound distinguishes it from CID 58044140, which lacks this substituent.

Physicochemical Properties :

  • Molecular Weight: The target compound (C₁₀H₁₃NO₂) has a molecular weight of 179.22 g/mol, compared to 165.19 g/mol for CID 58044140 (C₉H₁₁NO₂).
  • Solubility : The methyl ester group in the target compound likely increases lipid solubility, reducing aqueous solubility relative to the carboxylic acid form.
  • Reactivity : The ester moiety is prone to hydrolysis under acidic or basic conditions, whereas the carboxylic acid in CID 58044140 may participate in salt formation or hydrogen bonding.

Comparison with Aliphatic Hydroxy Acid Methyl Esters ()

Linear aliphatic esters, such as α-hydroxydecanoic acid methyl ester (b.p. 137–139°C at 3 mm Hg, density 0.9588 g/cm³) and γ-hydroxydecanoic acid methyl ester (b.p. 145–147°C at 3 mm Hg, density 0.9618 g/cm³), differ significantly from the target compound in structure and properties :

Property Target Compound α-Hydroxydecanoic Acid Methyl Ester γ-Hydroxydecanoic Acid Methyl Ester
Structure Bicyclic heterocycle Linear aliphatic chain Linear aliphatic chain
Functional Groups Methyl ester, methyl substituent Hydroxyl, ester Hydroxyl, ester
Boiling Point Not reported 137–139°C (3 mm Hg) 145–147°C (3 mm Hg)
Density (d²⁰) Not reported 0.9588 0.9618

Key Observations :

  • The absence of hydroxyl groups in the target compound reduces polarity, contrasting with the aliphatic esters in , which exhibit both hydroxyl and ester functionalities.

Research Findings and Implications

  • Synthetic Utility : The methyl ester group in the target compound offers stability during synthetic procedures, contrasting with the acid form (CID 58044140), which may require protection-deprotection strategies .
  • The methyl substituent and ester group could modulate interactions with biological targets.
  • Thermal Stability: The aliphatic esters in decompose at elevated temperatures (e.g., dimerization of α-hydroxydecanoic acid at 220–230°C). The target compound’s bicyclic structure may confer greater thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylicacidmethylester
Reactant of Route 2
5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylicacidmethylester

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